

# Efficacy of MI-3454 compared to other menin-MLL inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |  |  |  |
|----------------------|----------|-----------|--|--|--|
| Compound Name:       | MI-3454  |           |  |  |  |
| Cat. No.:            | B2794154 | Get Quote |  |  |  |

An Objective Comparison of MI-3454 and Other Menin-MLL Inhibitors for Researchers

The disruption of the protein-protein interaction (PPI) between menin and the Mixed Lineage Leukemia (MLL) protein is a promising therapeutic strategy for acute leukemias harboring KMT2A (MLL) rearrangements or NPM1 mutations.[1] This interaction is critical for the recruitment of the MLL complex to chromatin, which leads to the aberrant expression of leukemogenic genes like HOXA9 and MEIS1.[2] A new class of small molecules, known as menin-MLL inhibitors, has been developed to block this interaction, inducing differentiation and apoptosis in leukemia cells.[1]

This guide provides a head-to-head comparison of the preclinical efficacy of **MI-3454** against other prominent menin-MLL inhibitors, supported by experimental data.

# In Vitro Efficacy: A Comparative Analysis

MI-3454 is a highly potent and orally bioavailable inhibitor of the menin-MLL interaction.[3] In biochemical assays, MI-3454 demonstrates a subnanomolar half-maximal inhibitory concentration (IC50) of 0.51 nM for blocking the menin-MLL1 interaction, a significant improvement over earlier compounds like MI-503.[4][5]

In cell-based assays, **MI-3454** shows marked potency against various leukemic cell lines with MLL fusion proteins, exhibiting half-maximal growth inhibition (GI50) values in the low nanomolar range.[4][6] This indicates superior activity compared to many other reported menin-MLL1 inhibitors.[6][7]



| Inhibitor                | Target                    | IC50<br>(Biochemical<br>Assay) | GI50 (MLL-<br>rearranged<br>Cell Lines)           | Reference |
|--------------------------|---------------------------|--------------------------------|---------------------------------------------------|-----------|
| MI-3454                  | Menin-MLL1<br>Interaction | 0.51 nM                        | 7-27 nM (MV-4-<br>11, MOLM-13,<br>KOPN-8)         | [4][6][7] |
| Ziftomenib (KO-<br>539)  | Menin-MLL<br>Interaction  | Not explicitly stated          | Potent activity in MLL-r and NPM1mut cell lines   | [8]       |
| Revumenib<br>(SNDX-5613) | Menin-MLL<br>Interaction  | Not explicitly stated          | Potent activity in<br>KMT2A-r and<br>NPM1-mut AML | [9][10]   |
| MI-503                   | Menin-MLL1<br>Interaction | ~30 nM                         | Not explicitly stated for direct comparison       | [6][11]   |
| MI-2 / MI-3              | Menin-MLL<br>Interaction  | 446 nM / Not<br>stated         | GI50 < 10 μM<br>(MV4;11, KOPN-<br>8)              | [7][12]   |

## In Vivo Efficacy in Preclinical Models

**MI-3454** has demonstrated profound single-agent efficacy in multiple preclinical mouse models of MLL-rearranged and NPM1-mutated leukemia, including clinically relevant patient-derived xenograft (PDX) models.[3][13]

In a xenograft model using MOLM13 cells, oral administration of MI-3454 effectively blocked leukemia progression and significantly prolonged the survival of the mice.[4] Furthermore, in PDX models of MLL leukemia, treatment with MI-3454 led to complete remission or blocked leukemia progression.[6] A key mechanism of its in vivo action is the marked downregulation of MLL fusion target genes, including MEIS1, HOXA9, and FLT3.[5][6] Studies have identified MEIS1 as a potential pharmacodynamic biomarker to monitor treatment response to MI-3454.



[13] Importantly, the compound is well-tolerated and does not appear to impair normal hematopoiesis in mice.[13]

Clinical trials for other menin inhibitors like ziftomenib and revumenib have also shown promising results. Ziftomenib has demonstrated single-agent activity in relapsed/refractory AML with NPM1 mutations or KMT2A rearrangements.[14][15] Similarly, revumenib has shown robust activity, leading to complete remissions in heavily pretreated patients with these genetic alterations.[9][10]

# Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the evaluation process for these inhibitors, the following diagrams illustrate the core signaling pathway and a typical experimental workflow.





Click to download full resolution via product page

Caption: Menin-MLL signaling pathway and the inhibitory action of MI-3454.





Click to download full resolution via product page

Caption: Preclinical experimental workflow for evaluating menin-MLL inhibitors.





Click to download full resolution via product page

Caption: Logical relationship for a head-to-head comparison of two Menin-MLL inhibitors.[1]

# **Detailed Experimental Protocols**

Reproducibility is paramount in scientific research. The following are generalized protocols for key experiments used in the evaluation of menin-MLL inhibitors.

# Fluorescence Polarization (FP) Assay for Menin-MLL Interaction

- Purpose: To measure the ability of an inhibitor to disrupt the interaction between menin and an MLL-derived peptide in a biochemical setting.[2][16]
- Materials:
  - Purified, recombinant menin protein.
  - Fluorescently labeled MLL peptide (e.g., fluorescein-labeled MLL4-43).[11]
  - Assay buffer (e.g., 50 mM Tris, pH 7.5, 50 mM NaCl, 1 mM TCEP).[11]



- Test inhibitor (e.g., MI-3454) at various concentrations.
- 384-well, low-volume, black plates.

#### Protocol:

- Prepare a solution of the fluorescently labeled MLL peptide and menin protein in the assay buffer. The concentrations should be optimized for a stable FP signal (e.g., 4 nM peptide and 4 nM menin).[11]
- Incubate the menin-peptide complex for at least 1 hour at room temperature to allow for binding.
- Add serial dilutions of the test inhibitor or DMSO (vehicle control) to the wells of the 384well plate.
- Add the pre-formed menin-peptide complex to the wells containing the inhibitor.
- Incubate the plate for 3 hours at room temperature to reach equilibrium.
- Measure the fluorescence polarization (in millipolarization units, mP) using a suitable plate reader.
- Calculate IC50 values by plotting the change in mP against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[16]

## **Cell Viability (MTT) Assay**

- Purpose: To determine the concentration of an inhibitor that causes 50% growth inhibition (GI50) in cancer cell lines.[1]
- Materials:
  - MLL-rearranged or NPM1-mutated leukemia cell lines (e.g., MV-4-11, MOLM-13) and control cell lines.[17]
  - Complete cell culture medium.



- Test inhibitor at various concentrations.
- MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
- Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).
- 96-well plates.
- Protocol:
  - Seed cells in a 96-well plate at an appropriate density (e.g., 5 x 10<sup>3</sup> cells/well).[16]
  - Allow cells to stabilize for 24 hours.
  - Treat the cells with a range of inhibitor concentrations or DMSO as a vehicle control.
  - Incubate for a defined period (e.g., 7 days for MI-3454).[6][17]
  - Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[16]
  - Add the solubilization solution and incubate until the formazan crystals are fully dissolved.
  - Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
  - Calculate the GI50 value from the resulting dose-response curve.[16]

## **Quantitative Real-Time PCR (qRT-PCR)**

- Purpose: To measure changes in the expression of MLL target genes (HOXA9, MEIS1)
  following inhibitor treatment.[16]
- Materials:
  - Leukemia cells treated with the inhibitor or DMSO.
  - RNA extraction kit.



- o cDNA synthesis kit.
- qPCR primers for target genes (HOXA9, MEIS1) and a housekeeping gene (HPRT1 or GAPDH).
- SYBR Green or TaqMan master mix.
- Real-time PCR system.
- Protocol:
  - Treat cells with the inhibitor (e.g., 50 nM MI-3454) or DMSO for a defined period (e.g., 6 days).[17]
  - Isolate total RNA from the cells.
  - Synthesize complementary DNA (cDNA) from the extracted RNA.
  - Perform real-time PCR using specific primers for the target and housekeeping genes.
  - Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and referenced to the DMSO-treated control.[17]

#### In Vivo Xenograft Efficacy Study

- Purpose: To evaluate the anti-tumor efficacy and tolerability of a menin-MLL inhibitor in a living organism.[1]
- Materials:
  - Immunocompromised mice (e.g., NSG mice).
  - Human leukemia cells (e.g., MOLM13) or patient-derived leukemia cells.
  - Test inhibitor formulated for oral or intravenous administration.
  - Vehicle control.



#### · Protocol:

- Engraftment: Transplant human leukemia cells into the immunocompromised mice via tail vein injection.
- Monitoring: Monitor the mice for engraftment of leukemic cells, which can be validated by checking for human CD45+ cells in peripheral blood or bone marrow.[6]
- Treatment: Once engraftment is confirmed, randomize the mice into treatment and vehicle control groups. Administer the inhibitor (e.g., MI-3454 at 100 mg/kg, twice daily, orally) and vehicle according to the planned schedule and duration.[4][6]
- Efficacy Endpoints: Monitor mouse body weight and overall health as indicators of toxicity.
  Measure leukemic burden in blood, bone marrow, and spleen at the end of the study.[6]
- Survival Analysis: A separate cohort of mice can be monitored for overall survival, with the endpoint being the development of terminal leukemia.
- Data Analysis: Use appropriate statistical methods, such as Kaplan-Meier curves for survival analysis and t-tests or ANOVA for comparing tumor burden between groups.[1][6]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]

## Validation & Comparative





- 6. Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 7. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers PMC [pmc.ncbi.nlm.nih.gov]
- 8. Menin inhibitor ziftomenib (KO-539) synergizes with drugs targeting chromatin regulation or apoptosis and sensitizes acute myeloid leukemia with MLL rearrangement or NPM1 mutation to venetoclax PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmacytimes.com [pharmacytimes.com]
- 10. targetedonc.com [targetedonc.com]
- 11. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia -PMC [pmc.ncbi.nlm.nih.gov]
- 13. JCI Usage information: Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia [ici.org]
- 14. cancernetwork.com [cancernetwork.com]
- 15. Updated results of KOMET-007: exploring ziftomenib with 7+3 in newly diagnosed NPM1m or KMT2Ar AML | VJHemOnc [vjhemonc.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Efficacy of MI-3454 compared to other menin-MLL inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2794154#efficacy-of-mi-3454-compared-to-other-menin-mll-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com